6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 2nd position on the triazolo[1,5-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with trifluoromethylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazolo ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated triazolo or pyridazine rings.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for designing inhibitors of various enzymes and receptors, including kinases and GABA receptors.
Biological Studies: The compound is used in studies to understand its antiproliferative and cytotoxic effects on cancer cell lines.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but different positioning of the triazolo ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards various biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
882856-60-2 |
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Molecular Formula |
C6H2ClF3N4 |
Molecular Weight |
222.55 g/mol |
IUPAC Name |
6-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-5(6(8,9)10)13-14(4)12-3/h1-2H |
InChI Key |
NXIUPYMZPSDTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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